Rifamycin L - 26117-02-2

Rifamycin L

Catalog Number: EVT-1568148
CAS Number: 26117-02-2
Molecular Formula: C39H49NO14
Molecular Weight: 755.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rifamycin L is a member of the rifamycin class of antibiotics, which are primarily known for their efficacy against mycobacterial infections, including tuberculosis. This compound is derived from the natural product rifamycin SV and has garnered attention due to its unique structural features and potential therapeutic applications. The rifamycins are characterized by their ability to inhibit bacterial RNA synthesis, making them crucial in treating various bacterial infections.

Source

Rifamycin L is produced by the fermentation of certain Amycolatopsis species, particularly Amycolatopsis mediterranei. This bacterium is known for its ability to synthesize various rifamycin derivatives. The biosynthetic pathways leading to rifamycin L involve complex enzymatic reactions that convert precursor compounds into the final antibiotic product .

Classification

Rifamycin L belongs to the ansamycin family of antibiotics, which are characterized by a macrocyclic structure containing a naphthalene moiety. It is classified under the broader category of polyketides, which are secondary metabolites produced by bacteria and fungi. The rifamycins are distinguished from other antibiotics by their unique mechanism of action and structural characteristics .

Synthesis Analysis

Methods

The synthesis of rifamycin L can be achieved through both natural fermentation processes and synthetic chemistry. The natural biosynthesis involves several key enzymes that facilitate the conversion of simple precursors into the complex structure of rifamycin L.

  1. Biosynthetic Pathway: The late steps of rifamycin biosynthesis have been elucidated through various studies, revealing a network of reactions that convert rifamycin SV into rifamycin L. Key enzymes involved include Rif15, which acts as a transketolase, and Rif16, which functions as a P450 enzyme in subsequent modifications .
  2. Synthetic Approaches: Recent synthetic methods have been developed to create stable derivatives of rifamycin L. These methods often involve the use of acid anhydrides or mixed anhydrides to facilitate regioselective acylation at specific hydroxyl groups within the molecule .

Technical Details

The synthesis typically requires careful control of reaction conditions to optimize yields and maintain structural integrity. Advanced techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed to confirm the identity and purity of synthesized compounds .

Molecular Structure Analysis

Structure

Rifamycin L has a complex molecular structure characterized by a naphthalene core linked to a macrocyclic lactam. Its structural formula includes multiple functional groups that contribute to its biological activity.

Molecular Formula: C₃₃H₃₉N₃O₁₂
Molecular Weight: 615.7 g/mol

Data

The three-dimensional structure of rifamycin L can be analyzed using X-ray crystallography or computational modeling techniques, providing insights into its interactions with biological targets, particularly RNA polymerase .

Chemical Reactions Analysis

Reactions

Rifamycin L undergoes several chemical reactions during its biosynthesis and in various synthetic pathways:

  1. Transketolase Reaction: The conversion from rifamycin SV to rifamycin L involves a transketolase reaction catalyzed by Rif15, which transfers a glycolic acid moiety to form an ester linkage .
  2. P450 Catalysis: Subsequent modifications involve cytochrome P450 enzymes that facilitate hydroxylation and other transformations critical for refining the antibiotic's structure .

Technical Details

These reactions often require co-factors such as nicotinamide adenine dinucleotide phosphate (NADPH) and specific metal ions for optimal enzymatic activity. Reaction conditions such as pH, temperature, and substrate concentration must be meticulously controlled to achieve desired outcomes.

Mechanism of Action

Process

Rifamycin L exerts its antibacterial effects primarily through inhibition of bacterial RNA polymerase. This inhibition prevents the transcription process, effectively stalling bacterial growth.

  1. Binding Affinity: Rifamycin L binds to the beta subunit of bacterial RNA polymerase, stabilizing the enzyme-DNA complex and preventing RNA synthesis .
  2. Selectivity: The selectivity for bacterial RNA polymerase over eukaryotic counterparts contributes to its therapeutic utility while minimizing toxicity in human cells .

Data

Studies have shown that rifamycins exhibit varying degrees of potency against different strains of bacteria, with minimum inhibitory concentration values being critical for assessing their effectiveness in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rifamycin L typically appears as a reddish-brown powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Rifamycin L is sensitive to light and moisture, necessitating careful storage conditions.
  • Reactivity: The presence of functional groups such as hydroxyls makes it susceptible to oxidation and hydrolysis under certain conditions .

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and mass spectrometry provide detailed information on functional groups and molecular weight, confirming the identity and purity essential for pharmaceutical applications.

Applications

Scientific Uses

Rifamycin L is primarily utilized in medical applications for treating infections caused by mycobacteria, including tuberculosis. Its effectiveness against resistant strains makes it a valuable component in combination therapies.

  1. Antimicrobial Activity: Research continues into enhancing its efficacy through structural modifications or combinations with other antibiotics.
  2. Biosensors Development: Recent advancements have explored using rifamycins in biosensors for detecting bacterial infections due to their specific interactions with bacterial enzymes .
Introduction to Rifamycin L

Historical Context of Rifamycin Discovery and Classification

The rifamycin family originated in 1957 when the soil bacterium Streptomyces mediterranei (reclassified as Amycolatopsis rifamycinica) was isolated from a French beach sample. Initial fermentation yielded rifamycin B as the primary stable but biologically inactive compound [1] [4]. Systematic chemical modifications led to rifamycin SV (1960s), the first clinically useful derivative administered intravenously for tuberculosis and gram-positive infections. This discovery marked the beginning of the ansamycin class of antibiotics, characterized by their unique aromatic ansa-bridged structures [1] [4] [8].

Rifamycin L emerged as a critical pathway intermediate during investigations into the biosynthetic relationships between rifamycins. Early isotope labeling studies and mutant analyses revealed that rifamycin B—the predominant fermentation product in wild-type A. mediterranei strains—was derived through enzymatic transformations of earlier intermediates, including rifamycin L [2] [5]. Unlike rifamycin SV (a hydroquinone) or rifamycin S (its quinone oxidation product), rifamycin L contains a distinct open-chain glycolic acid moiety that positions it as a precursor to rifamycin B’s closed ether structure [5].

Table 1: Key Early Rifamycin Derivatives and Their Properties

CompoundDiscovery EraStabilityPrimary Significance
Rifamycin B1957HighParent compound; requires activation
Rifamycin SV1960sModerateFirst clinical IV antibiotic
Rifamycin S1960sModerateOxidation product of SV
Rifamycin L1970s-1980sLowPathway intermediate to rifamycin B

Position of Rifamycin L in the Rifamycin Biosynthetic Pathway

Rifamycin L occupies a pivotal branch point in the late-stage rifamycin biosynthetic network. The pathway initiates with 3-amino-5-hydroxybenzoic acid (AHBA) and involves:

  • Polyketide backbone assembly: A modular type I polyketide synthase (PKS RifA-E) incorporates acetate and propionate units to form proansamycin X [6].
  • Post-PKS modifications: Rifamycin W undergoes oxidation, ketal formation (Rif5), acetylation (Rif20), and O-methylation (Rif14) to yield rifamycin SV [2].
  • Late-stage transformations: Rifamycin SV undergoes oxidation to rifamycin S, which is converted to rifamycin L via a transketolase-mediated reaction [2] [5].

The enzyme Rif15 (a two-subunit transketolase) catalyzes the conversion of rifamycin S to rifamycin L using C2 keto-donors (e.g., fructose-6-phosphate or xylulose-5-phosphate). This reaction involves the transfer of a glycolyl group to the C4 hydroxyl of rifamycin S, forming an ester linkage [2]. Rifamycin L then serves as the direct precursor to rifamycin B through an atypical cytochrome P450 enzyme (Rif16) that catalyzes an ester-to-ether rearrangement:

Rifamycin S + Fructose-6-phosphate → Rif15 → Rifamycin L → Rif16 → Rifamycin B  

Table 2: Enzymatic Steps Generating Rifamycin L and Subsequent Products

PrecursorEnzymeCofactors/DonorsProduct
Rifamycin SRif15 (transketolase)ThDP, Mg²⁺, Fructose-6-phosphateRifamycin L
Rifamycin LRif16 (P450)NADPH, ferredoxin redox partnersRifamycin B
Rifamycin SVSpontaneous/Metal ionsO₂, Cu²⁺/Mn²⁺Rifamycin S

Structural and Functional Differentiation from Other Rifamycins

Structural features:

  • Backbone: Shares the ansa macrocycle and naphthoquinone core with other rifamycins.
  • C3/C4 substitutions: Contains an open-chain glycolate ester at C3-C4 (δH 4.56 and 4.63 ppm, J = 17.1 Hz) [2]. This contrasts with rifamycin B’s ether bridge and rifamycin SV/S’s unsubstituted C4-OH.
  • Physicochemical properties: The glycolate moiety enhances water solubility compared to rifamycins SV or S but reduces stability relative to the ether-closed rifamycin B [5].

Table 3: Structural Comparison of Rifamycin L with Key Derivatives

CompoundC3-C4 LinkageKey NMR Signatures (δH ppm)Bioactivity Profile
Rifamycin LEster-bonded glycolateH-39: 4.56, 4.63 (d, J=17.1 Hz)Intermediate activity; precursor to B
Rifamycin BEther bridgeH-38: 4.72 (s)Low intrinsic activity
Rifamycin SVFree C4-OHC4-OH: ~12.5High antibacterial activity
Rifamycin SQuinone C4=OC4=O: ~180Reactive intermediate

Functional significance:

Properties

CAS Number

26117-02-2

Product Name

Rifamycin L

IUPAC Name

[(9E,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl] 2-hydroxyacetate

Molecular Formula

C39H49NO14

Molecular Weight

755.8 g/mol

InChI

InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(53-27(43)16-41)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)51-14-13-25(50-9)19(3)35(52-23(7)42)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,41,44-47H,16H2,1-9H3,(H,40,49)/b11-10+,14-13+,18-12+

InChI Key

OCUBKDJIPNISSD-FWCOGNCZSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC(=O)CO)C

Synonyms

rifamycin L

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC(=O)CO)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC(=O)CO)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.